molecular formula C17H16N4O2S B2592214 (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 2034323-76-5

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No.: B2592214
CAS No.: 2034323-76-5
M. Wt: 340.4
InChI Key: FPEBGHKCRJKQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone is a heterocyclic compound featuring a pyrrolidine core substituted with a phenyl group and a 1,2,4-oxadiazole ring, linked to a 2-methylthiazole-4-carbonyl moiety. This structure combines multiple pharmacophoric elements: the oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability, while the thiazole and pyrrolidine rings contribute to hydrogen bonding and steric interactions, respectively.

Properties

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-19-15(9-24-11)17(22)21-7-13(12-5-3-2-4-6-12)14(8-21)16-18-10-23-20-16/h2-6,9-10,13-14H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEBGHKCRJKQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The pyrrolidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds. The thiazole ring is often formed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield thiazole sulfoxides, while reduction of the oxadiazole ring can produce amino derivatives.

Scientific Research Applications

The primary applications of this compound lie in medicinal chemistry, where it is being investigated for its potential therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone exhibit significant anticancer properties. For instance:

  • Cell Viability : Studies have shown that derivatives can significantly decrease cell viability in various cancer cell lines, including breast and pancreatic cancer models.
    • EC50 Values : Reported values for specific cell lines are approximately 7.3 μM for MDA-MB-231 (triple-negative breast cancer) and 10.2 μM for Panc-1 (pancreatic carcinoma) cells .

Neuroprotective Properties

Recent studies have also highlighted the neuroprotective potential of oxadiazole derivatives. For example:

  • A study on 1,3,4-Oxadiazole compounds demonstrated their ability to protect against oxidative stress and inflammation in models of epilepsy . This suggests that similar derivatives could be explored for their neuroprotective effects.

Antimicrobial Activity

Compounds containing oxadiazole rings have been reported to exhibit antimicrobial properties. Research indicates that these derivatives can act as effective bacteriostatic agents and may have antiviral and antifungal activities . This broad spectrum of activity makes them valuable candidates in drug development for infectious diseases.

Case Studies

Several studies illustrate the applications of this compound:

  • Anticancer Studies : Research has shown promising results in inhibiting tumor growth in various cancer models, highlighting the compound's potential as a lead candidate for new anticancer therapies.
  • Neuroprotective Research : Investigations into the neuroprotective effects of oxadiazole derivatives have indicated their potential role in managing neurological disorders related to oxidative stress.

Mechanism of Action

The mechanism of action of (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone involves its interaction with specific molecular targets. The oxadiazole ring is known to inhibit enzymes by binding to their active sites, while the thiazole ring can interact with nucleic acids, affecting their function . The pyrrolidine ring may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and synthetic routes. Key comparisons include:

Thiazole-Containing Derivatives

  • Example 76 (from ): 2-(1-(4-amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one. Structural Similarities: Both compounds incorporate thiazole/thiophene moieties, which are critical for π-π stacking interactions in target binding. Key Differences: Example 76 includes a pyrazolo[3,4-d]pyrimidine core (a kinase-inhibitor scaffold) and fluorinated aryl groups, likely enhancing lipophilicity and bioavailability compared to the oxadiazole-pyrrolidine core of the target compound. Synthesis: Example 76 uses Suzuki-Miyaura coupling with palladium catalysts, a common strategy for introducing aryl/heteroaryl groups, whereas the target compound may require cyclization steps for oxadiazole formation .

Pyrrolidine and Oxadiazole Hybrids

  • Dendalone 3-hydroxybutyrate (from ): A scalarane sesterterpenoid with a pyrrolidine-like configuration. Structural Similarities: Both compounds emphasize stereochemical complexity; the target compound’s pyrrolidine ring may adopt a similar relative configuration (e.g., 4S, 5S), as determined by NOESY correlations in related molecules . Key Differences: Dendalone derivatives are natural products with bulky terpenoid chains, limiting synthetic accessibility compared to the target compound’s modular heterocyclic design.

Methanone Derivatives

  • [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (from ): Structural Similarities: Both are methanone-linked heterocycles, favoring planar geometry for target engagement.

Physicochemical and Spectroscopic Comparison

Property Target Compound Example 76 () [5-(Indol-3-yl)pyrazolyl] Methanone ()
Molecular Weight ~389.4 g/mol (estimated) 531.3 g/mol ~377.4 g/mol (estimated)
Key Functional Groups Oxadiazole, thiazole Thiophene, pyrazolopyrimidine Indole, pyrazole
Synthetic Route Likely cyclocondensation Suzuki-Miyaura coupling Claisen-Schmidt condensation
Spectroscopic Analysis NMR (1H/13C) for oxadiazole Mass spec (M+1 = 531.3) UV/IR for indole conjugation

Notes:

  • The target compound’s 1,2,4-oxadiazole ring would show distinct 13C NMR signals at ~165–170 ppm for C3 and C5, comparable to oxadiazoles in .
  • Melting points for thiazole derivatives (e.g., 252–255°C in ) suggest higher crystallinity than pyrrolidine-oxadiazole hybrids, which may remain amorphous .

Biological Activity

The compound (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O2C_{17}H_{16}N_{4}O_{2} with a molecular weight of 320.33 g/mol. The structure features an oxadiazole ring, a pyrrolidine core, and a thiazole moiety, which are known to contribute to various bioactive properties. The presence of these heterocycles makes it an interesting candidate for drug discovery.

PropertyValue
Molecular FormulaC17H16N4O2C_{17}H_{16}N_{4}O_{2}
Molecular Weight320.33 g/mol
CAS Number2034285-95-3

Biological Activity

Research indicates that derivatives of oxadiazole compounds exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated significant antibacterial and antifungal properties. For instance, studies show that similar compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell lines. For example, derivatives have been tested against MCF-7 breast cancer cells and exhibited IC50 values comparable to established chemotherapeutic agents like Doxorubicin .
  • Anti-inflammatory Effects : Research on oxadiazole derivatives suggests they may possess anti-inflammatory properties by inhibiting specific inflammatory pathways .

Case Studies

Several studies have investigated the biological activity of oxadiazole derivatives similar to our compound:

  • Study on Anticancer Activity : Alam et al. synthesized several 1,3,4-oxadiazole derivatives and evaluated their anticancer effects against MCF-7 cells. They reported that certain derivatives exhibited significant inhibitory effects on cell proliferation with IC50 values lower than standard treatments like 5-Fluorouracil .
  • Antimicrobial Evaluation : A study by Zabiulla et al. focused on synthesizing 1,3,4-oxadiazole derivatives and assessing their antibacterial activity. Compounds showed MIC values indicating effectiveness against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : Many oxadiazole derivatives act as enzyme inhibitors targeting pathways involved in cancer progression and microbial resistance.
  • Receptor Interaction : The compound may interact with various biological receptors affecting signaling pathways related to inflammation and cell proliferation.

Q & A

Q. What are the optimal synthetic routes and critical purification methods for this compound?

  • Methodological Answer : The synthesis involves multi-step heterocyclic reactions. A key step includes refluxing intermediates (e.g., pyrrolidine or oxadiazole precursors) with reagents like chloranil in xylene for 25–30 hours to promote cyclization or dehydrogenation . Subsequent purification often employs recrystallization from methanol or ethanol-DMF mixtures to achieve >95% purity . For thiazole-containing intermediates, refluxing with sodium acetate in ethanol (2–12 hours) is effective for coupling reactions . Critical Variables :
  • Reaction time and solvent polarity significantly impact yield (e.g., xylene vs. ethanol) .
  • Catalytic use of phosphorus oxychloride enhances acylation efficiency in oxadiazole-thiadiazole hybrids .

Q. How can researchers confirm structural integrity and purity?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • 1H NMR to verify substituent positions (e.g., oxadiazole C-H at δ 8.5–9.0 ppm, thiazole methyl at δ 2.5 ppm) .
  • HPLC with C18 columns (MeCN:H2O mobile phase) to assess purity (>98% threshold for biological assays) .
  • Elemental analysis (C, H, N, S) to validate stoichiometry, with deviations <0.4% .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound’s biological activity?

  • Methodological Answer : Focus on modular substitutions:
  • Pyrrolidine modifications : Compare phenyl vs. heteroaryl groups at position 4 to evaluate steric effects on target binding .
  • Oxadiazole/thiazole bioisosteres : Replace 1,2,4-oxadiazole with 1,3,4-oxadiazole or thiadiazole to probe electronic effects .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) with fungal CYP51 (PDB:3LD6) to predict antifungal activity .
    Experimental Controls : Include positive controls (e.g., fluconazole) and assess cytotoxicity in mammalian cell lines (e.g., HEK293) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability or impurity artifacts. Mitigate via:
  • Standardized protocols : Adopt CLSI guidelines for antifungal MIC assays to minimize inter-lab variability .
  • Batch-to-batch purity checks : Re-test compounds with conflicting results using HPLC-MS .
  • Mechanistic studies : Use SPR or ITC to measure direct target binding (e.g., CYP51 affinity) and rule off-target effects .

Q. How can molecular docking guide the optimization of this compound’s pharmacokinetic profile?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME to logP (<5) and TPSA (<140 Ų) for blood-brain barrier penetration .
  • Metabolic stability : Simulate CYP3A4/2D6 metabolism (Schrödinger’s QikProp) to identify labile sites (e.g., oxadiazole ring) .
  • Synthetic prioritization : Focus on derivatives with predicted high docking scores (-9.0 to -11.0 kcal/mol) and low hepatotoxicity .

Data Contradiction Analysis Example

Conflict : A study reports potent antifungal activity (MIC = 2 µg/mL), while another shows no activity (MIC > 64 µg/mL).
Resolution Workflow :

Verify compound purity (HPLC-MS) and storage conditions (desiccated, -20°C) .

Re-test both studies under identical conditions (e.g., RPMI-1640 media, 48-hour incubation) .

Explore strain-specific resistance (e.g., ERG11 mutations in Candida spp.) via genomic sequencing .

Key Research Gaps and Future Directions

  • Mechanistic Elucidation : Use cryo-EM to resolve compound-CYP51 complexes at <3 Å resolution .
  • In vivo Validation : Adopt ’s split-plot design for murine pharmacokinetic studies (n = 10 per group, 4 replicates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.